3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 3,4-difluoroacetophenone and methylhydrazine.
Carboxylation: The resulting pyrazole intermediate is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: This compound shares the difluorophenyl group but differs in the presence of an acetic acid moiety instead of a pyrazole ring.
3,4-Difluorophenylboronic acid: Another related compound, which contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of a pyrazole ring and a difluorophenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJAILOFVCOWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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